2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activity againstBcr-Abl and HDAC1 . These proteins play crucial roles in cell proliferation and gene expression, respectively.
Mode of Action
It’s known that bcr-abl inhibitors typically work by blocking the atp binding site of the bcr-abl protein, preventing its phosphorylation and subsequent activation . HDAC inhibitors, on the other hand, increase acetylation levels of histones, leading to an open chromatin structure and promoting gene transcription .
Biochemical Pathways
The compound’s interaction with its targets can affect multiple biochemical pathways. Inhibition of Bcr-Abl can disrupt the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation and survival . HDAC inhibition can affect gene expression across a wide range of pathways, potentially leading to cell cycle arrest, apoptosis, and differentiation .
Result of Action
The compound’s action on its targets can lead to a variety of molecular and cellular effects. Inhibition of Bcr-Abl can lead to reduced cell proliferation and induction of apoptosis . HDAC inhibition can lead to changes in gene expression that promote cell cycle arrest and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thiophene ring through a condensation reaction involving sulfur and an α-methylene carbonyl compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its unique structural features and biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Other thiophene-based compounds, such as suprofen and articaine, share structural similarities and exhibit diverse biological activities.
Indole Derivatives: Compounds like indomethacin and LSD, which contain an indole core, also exhibit a wide range of biological activities.
Uniqueness
2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and potential for scientific research and industrial applications.
Properties
IUPAC Name |
2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-11-7-4-5-8-12(11)19-16(20)14-10-6-2-1-3-9-13(10)21-15(14)18/h4-5,7-8H,1-3,6,9,18H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBHRPSXVXMXEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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